Tert-butyl (R)-pent-4-YN-2-ylcarbamate

Description

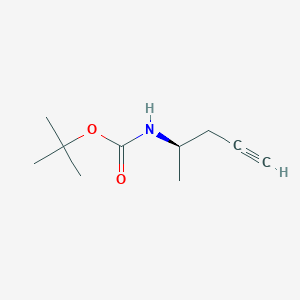

Tert-butyl (R)-pent-4-yn-2-ylcarbamate is a chiral carbamate derivative featuring a terminal alkyne group at the C4 position and a tert-butoxycarbonyl (Boc) protecting group on the amine. This compound is structurally characterized by its stereocenter at the C2 position (R-configuration) and the reactive alkyne moiety, which makes it valuable in organic synthesis, particularly in click chemistry, peptide coupling, and as a precursor for pharmaceuticals.

Key physical properties inferred from similar compounds include:

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-pent-4-yn-2-yl]carbamate |

InChI |

InChI=1S/C10H17NO2/c1-6-7-8(2)11-9(12)13-10(3,4)5/h1,8H,7H2,2-5H3,(H,11,12)/t8-/m1/s1 |

InChI Key |

BKIXNAMQZXSUPU-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](CC#C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(CC#C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Chiral Pent-4-yn-2-yl Backbone

A common approach starts from a chiral precursor or uses asymmetric catalysis to introduce the alkyne and chiral center:

- Alkynylation of chiral precursors: For example, non-2-yn-4-ol derivatives can be transformed into alkynyl amine intermediates, which are then converted into carbamates.

- Use of chiral auxiliaries or catalysts: Amine-catalyzed enantioselective transformations have been reported to construct chiral α-tert-amines with alkyne substituents.

Introduction of the tert-Butyl Carbamate Group

The tert-butyl carbamate group is typically introduced by reaction with di-tert-butyl dicarbonate (Boc2O) under mild conditions:

- In one documented procedure, after formation of the chiral alkyne-containing amine intermediate, the residue is dissolved in dichloromethane (CH2Cl2), and di-tert-butyl dicarbonate is added at room temperature. The reaction mixture is stirred for about 1 hour to afford the tert-butyl carbamate derivative.

- Excess amine bases such as 1-methylpiperazine may be added to scavenge acid byproducts and drive the reaction to completion.

Purification and Yield

- The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents.

- Typical isolated yields for the tert-butyl carbamate products are in the range of 80-90%, indicating efficient carbamate formation and good recovery.

Representative Experimental Procedure

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Chemical shifts reported in ppm relative to tetramethylsilane (TMS). Signals corresponding to the tert-butyl group, alkyne proton, and chiral center are diagnostic.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula with accurate mass matching calculated values.

- Chiral Purity: Enantiomeric excess (ee) is typically determined by chiral HPLC or NMR using chiral shift reagents, ensuring the (R)-configuration is maintained during synthesis.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions:

Oxidation and Reduction: tert-Butyl N-[(2R)-pent-4-yn-2-yl]carbamate can undergo oxidation and reduction reactions, although these are less common compared to other types of reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols in the presence of acids or bases are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carbonyl compounds, while substitution could result in various substituted carbamates .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[(2R)-pent-4-yn-2-yl]carbamate is used as a protecting group for amines during multi-step synthesis processes. It is particularly useful in peptide synthesis due to its stability and ease of removal under acidic conditions .

Biology and Medicine: This compound is also employed in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to protect amine groups makes it valuable in the development of drugs and other therapeutic agents .

Industry: In industrial applications, tert-butyl N-[(2R)-pent-4-yn-2-yl]carbamate is used in the production of polymers and other materials where controlled reactivity is required .

Mechanism of Action

The mechanism by which tert-butyl N-[(2R)-pent-4-yn-2-yl]carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related carbamate derivatives, highlighting differences in synthesis, substituents, and applications:

Structural and Functional Differences

Alkyne Position and Reactivity: The target compound’s terminal alkyne at C4 (vs. C1 in ’s analog) enhances its utility in regioselective cycloadditions. Terminal alkynes are more reactive in CuAAC than internal alkynes, as seen in ’s triazole derivatives . Substitutions like cyano () or phenyl groups (e.g., 10b) alter electronic properties, affecting reaction rates in photochemical or catalytic processes .

Stereochemical Considerations :

- The (R)-configuration at C2 distinguishes it from racemic mixtures, enabling enantioselective synthesis of bioactive molecules. For example, ’s compound uses chiral auxiliaries for stereocontrol in peptide coupling .

Protecting Group Stability :

- The Boc group is hydrolytically stable under basic conditions but cleavable with acids (e.g., HCl/MeOH in ), contrasting with more labile groups like trifluoroacetyl in related analogs .

Q & A

Q. What are the key synthetic methodologies for preparing Tert-butyl (R)-pent-4-YN-2-ylcarbamate?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by nucleophilic substitution or coupling reactions. For example:

- Step 1 : Protection of the primary amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP) in anhydrous THF or DCM .

- Step 2 : Introduction of the pent-4-yn-2-yl moiety via palladium-catalyzed cross-coupling (e.g., Sonogashira reaction) or alkylation with propargyl bromide, ensuring stereochemical control through chiral auxiliaries or catalysts .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Q. How is the compound characterized to confirm its structure and purity?

- NMR Spectroscopy : H and C NMR verify the tert-butyl group (δ ~1.4 ppm for H) and alkyne protons (δ ~1.9–2.1 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

- FT-IR : Confirms carbamate C=O stretching (~1680–1720 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹) .

Q. What are the recommended safety protocols for handling this compound?

- Storage : Refrigerated (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and optimize reaction conditions (e.g., chiral ligands in asymmetric catalysis) .

- X-ray Crystallography : Resolve ambiguous NMR data by determining absolute configuration .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor desired diastereomers .

Q. What experimental strategies address conflicting data in reaction yields or byproduct formation?

- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI/Et₃N in Sonogashira reactions to minimize homocoupling byproducts .

- Temperature Optimization : Lower temperatures (0–5°C) reduce alkyne oligomerization .

- In Situ Monitoring : Use LC-MS or TLC to track intermediates and adjust reagent stoichiometry .

Q. How can this compound be utilized in enzyme interaction studies?

- Inhibition Assays : Evaluate carbamate stability in serine hydrolase-rich environments (e.g., liver microsomes) via fluorometric or colorimetric substrates .

- Molecular Docking : Model interactions with acetylcholinesterase or proteases using AutoDock Vina to predict binding modes .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.